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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to understanding and predicting chemical

transformations, a cornerstone of drug discovery and development. 5-Methylisoxazole, a key

heterocyclic scaffold in many pharmaceuticals, undergoes a variety of thermal and

photochemical reactions. Computational chemistry offers a powerful lens to elucidate the

intricate pathways of these transformations at an atomic level. This guide provides a

comparative overview of computational methodologies employed in the analysis of reaction

mechanisms involving 5-methylisoxazole and its close derivatives, supported by data from

key research articles.

Comparison of Computational Approaches
The choice of computational method is critical for accurately modeling reaction mechanisms.

Different levels of theory are suited for studying various types of reactions, from ground-state

thermal decompositions to complex photoisomerizations involving excited states. Below is a

summary of computational methods used in the study of isoxazole derivatives.
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Methodology Description
Typical

Application
Key Strengths Limitations

Density

Functional

Theory (DFT)

A quantum

mechanical

method that

approximates the

exchange-

correlation

energy of a

many-electron

system. Various

functionals (e.g.,

B3LYP, M06-2X)

are available.

Ground-state

reaction

mechanisms,

thermochemistry,

kinetic analysis

of thermal

reactions.

Computationally

efficient for large

systems,

provides good

accuracy for

many ground-

state properties.

Standard

functionals can

be inaccurate for

excited states

and systems with

strong static

correlation.

Complete Active

Space Self-

Consistent Field

(CASSCF)

A

multiconfiguratio

nal self-

consistent field

method that

provides a

qualitative

description of

molecular

electronic

structure in

cases where the

single-reference

Hartree-Fock

method is

inadequate.

Photochemical

reactions,

systems with

significant static

correlation,

locating conical

intersections.

Accurately

describes

electronic

structures of

excited states

and near-

degeneracies.

Computationally

expensive,

requires careful

selection of the

active space.

Multi-state

Complete Active

Space with 2nd-

order

Perturbation

A multi-reference

perturbation

theory method

that adds

dynamic electron

correlation on top

High-accuracy

energy

calculations for

photochemical

pathways,

Provides a more

quantitative

description of

reaction barriers

and state

Very

computationally

demanding.
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Theory (MS-

CASPT2)

of a CASSCF

calculation.

excited state

dynamics.

crossings than

CASSCF alone.

Extended Multi-

State CASPT2

(XMS-CASPT2)

An extension of

MS-CASPT2 that

improves the

description of

state crossings

and potential

energy surfaces.

Nonadiabatic

molecular

dynamics

simulations of

photochemical

reactions.

Offers a robust

and accurate

description of

complex

photochemical

events.

High

computational

cost, requires

specialized

expertise.

Thermal Decomposition of 5-Methylisoxazole
The thermal decomposition of 5-methylisoxazole has been a subject of both experimental and

computational investigation. Understanding this process is crucial for assessing the thermal

stability of drug candidates containing this moiety.

Experimental and Modeling Study
A foundational study on the thermal decomposition of 5-methylisoxazole combined

experimental techniques with computational modeling to elucidate the reaction pathways.[1]

While the specific computational details from this early work are not readily available in abstract

form, it laid the groundwork for more advanced theoretical treatments.

Photochemical Isomerization of Isoxazole
Derivatives
Photochemical reactions open up unique transformation pathways that are inaccessible under

thermal conditions. The study of the photoisomerization of isoxazoles is critical for

understanding their photostability and for designing photoswitchable drug molecules.

Nonadiabatic Dynamics of 3,5-Dimethylisoxazole
A detailed computational study on the photoisomerization of 3,5-dimethylisoxazole, a close

analog of 5-methylisoxazole, employed high-level ab initio molecular dynamics simulations.[2]

This work provides deep insights into the ultrafast processes that follow photoexcitation.
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Method: Nonadiabatic ab initio molecular dynamics simulations.[2]

Electronic Structure Theory: Extended Multi-State Complete Active Space with 2nd-order

Perturbation Theory (XMS-CASPT2) and State-Averaged Complete Active Space Self-

Consistent Field (SA-CASSCF).[2]

Active Space: 12 electrons in 11 orbitals (12e, 11o).[2]

Basis Set: cc-pVDZ augmented with diffuse sp functions.[2]

Dynamics: Trajectory surface hopping based on the Zhu-Nakamura formula was used to

model nonadiabatic transitions between electronic states.[2]

The simulations revealed two distinct relaxation pathways from the first excited state (S1) back

to the ground state (S0), each with different timescales:

Pathway Key Event Product
Excited State

Lifetime (fs)

Pathway 1

N-O bond breaking

with retention of

planar structure

Azirine 10.77[2]

Pathway 2 1,2-methyl shift Ketenimine 119.81[2]

Alternative Photochemical Pathways
Other computational studies on isoxazole derivatives have explored various competing

photochemical reaction mechanisms. For instance, investigations on 3,5-dimethylisoxazole

have considered internal cyclization-isomerization, ring contraction-ring expansion, and direct

isomerization pathways using CASSCF and MP2-CAS methods.[3]

Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction

pathways discussed.
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Caption: Generalized thermal decomposition pathways of 5-methylisoxazole.
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Caption: Photoisomerization pathways of a 5-methylisoxazole analog.[2]

Experimental Methodologies
While this guide focuses on computational analysis, it is crucial to note that these studies are

often performed in conjunction with experimental work to validate the theoretical predictions.

Key experimental techniques include:
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Single-Pulse Shock Tube: Used to study high-temperature gas-phase reactions, such as

thermal decomposition.[1]

Matrix Isolation Spectroscopy: A technique where molecules are trapped in an inert gas

matrix at low temperatures, allowing for the study of reactive intermediates and

photochemical processes using methods like IR spectroscopy.

Transient Absorption Spectroscopy: A powerful method for probing the dynamics of excited

states on ultrafast timescales.

Conclusion
The computational analysis of reaction mechanisms provides invaluable insights that

complement experimental studies. For 5-methylisoxazole and its derivatives, a range of

computational tools, from DFT to high-level ab initio methods, have been employed to unravel

their thermal and photochemical reactivity. This comparative guide highlights the importance of

selecting the appropriate computational methodology to address the specific scientific question

at hand. As computational power and theoretical methods continue to advance, we can expect

even more detailed and predictive models of reaction mechanisms, further aiding in the rational

design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1293550#computational-analysis-of-reaction-
mechanisms-involving-5-methylisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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